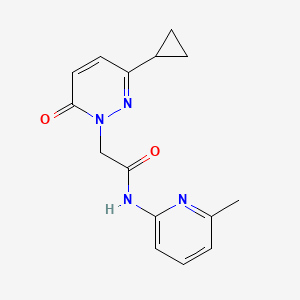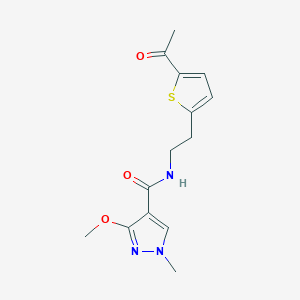
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the field of cancer research due to its potential therapeutic applications in the treatment of various types of cancer.
作用機序
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system. By blocking this receptor, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is able to activate the immune system and enhance the body's ability to fight cancer.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models, including the activation of tumor-infiltrating lymphocytes, the inhibition of regulatory T cells, and the induction of cytokine production. These effects contribute to the drug's ability to enhance the body's immune response to cancer.
実験室実験の利点と制限
One of the major advantages of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is its ability to enhance the effectiveness of other cancer therapies. This makes it a promising candidate for combination therapy in the treatment of cancer. However, like all drugs, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has limitations. For example, it may not be effective in all types of cancer, and it may have side effects that limit its use in certain patients.
将来の方向性
There are a number of future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. One area of focus is the development of new combination therapies that incorporate 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. Additionally, further research is needed to better understand the mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide and to identify any potential side effects that may limit its use in clinical practice.
合成法
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-cyanopyridine with cyclopropylamine to form 2-cyclopropylamino-3-cyanopyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-cyclopropylamino-3-hydroxypyridine. The final step involves the reaction of 2-cyclopropylamino-3-hydroxypyridine with 6-methyl-2-pyridylacetic acid to form 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide.
科学的研究の応用
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lung cancer, melanoma, and renal cell carcinoma. It has been shown to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-4-13(16-10)17-14(20)9-19-15(21)8-7-12(18-19)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPSVJLVNJARFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)
![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)
![2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2756411.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)


